Chitoheptaose 7-hydrochloride
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Overview
Description
Chitoheptaose 7-hydrochloride is a synthetic, complex carbohydrate derived from chitosan, a biopolymer obtained through the deacetylation of chitin. Chitin is a natural polymer found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. This compound is known for its high purity and is used primarily in research settings .
Mechanism of Action
Target of Action
Chitoheptaose 7-hydrochloride, a derivative of chitosan, primarily targets Reactive Oxygen Species (ROS) . It also interacts with plant tissues , enhancing growth and photosynthesis parameters .
Mode of Action
This compound exhibits antioxidant, anti-inflammatory, antiapoptotic, and cardioprotective activities . It interacts with its targets, leading to the enhancement of growth and photosynthesis parameters in wheat seedlings .
Result of Action
This compound has been shown to have antioxidant, anti-inflammatory, antiapoptotic, and cardioprotective effects . It significantly enhances the growth and photosynthesis parameters of wheat seedlings . In a rat myocarditis model, chitoheptaose showed better in vivo therapeutic effects by improving cardiac parameters, oxidative factors, inflammatory cytokines, and apoptotic factors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in plant tissue culture, the concentrations and forms of chitosan employed, and the influence of chitosan on other plant parameters during in vitro culture are important factors
Biochemical Analysis
Biochemical Properties
Chitoheptaose 7-hydrochloride has been found to interact with various biomolecules in biochemical reactions. It functions as an immunomodulator, effectively regulating immune responses and fortifying the body’s defense mechanisms
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to enhance the growth and photosynthesis parameters of wheat seedlings . In a rat myocarditis model, it was observed to improve cardiac parameters, inflammatory cytokines, oxidative factors, and apoptotic factors .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been found to have antioxidant, anti-inflammatory, and antiapoptotic activities . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a rat myocarditis model, it showed significant therapeutic effects by improving cardiac parameters, inflammatory cytokines, oxidative factors, and apoptotic factors . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chitoheptaose 7-hydrochloride can be synthesized through a one-pot chemoenzymatic route. This involves the specific transglycosylation of chitopentaose and chitobiose using a chitinase-template . The reaction conditions typically involve the use of water as a solvent and a mutant chitinase with lower hydrolyzing activity to facilitate the transglycosylation process .
Industrial Production Methods
Industrial production of this compound involves modern separation technologies such as integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange . These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Chitoheptaose 7-hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction . The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of chitoheptaose, which can be used in different scientific and industrial applications .
Scientific Research Applications
Chitoheptaose 7-hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of other complex carbohydrates.
Medicine: Investigated for its cardioprotective properties and its potential use in treating myocarditis.
Industry: Applied in agriculture to promote the growth and photosynthesis parameters of plants.
Comparison with Similar Compounds
Similar Compounds
Chitopentaose: A shorter chain chitooligosaccharide with similar biological activities.
Chitobiose: A disaccharide derived from chitin with applications in synthetic chemistry.
Uniqueness
Chitoheptaose 7-hydrochloride is unique due to its longer chain length, which enhances its biological activities compared to shorter chitooligosaccharides. Its high purity and specific synthesis methods also make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;heptahydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79N7O29.7ClH/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37;;;;;;;/h8-42,50-65H,1-7,43-49H2;7*1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+;;;;;;;/m1......./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILROFQEQZNQLF-PHLWITABSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H86Cl7N7O29 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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